
Acetamide,N-(1,2,3,4,5,6-hexahydro-1,3-dimethyl-2,4,6-trioxo-7-pteridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(1,2,3,4,5,6-hexahydro-1,3-dimethyl-2,4,6-trioxo-7-pteridinyl)- is a chemical compound with the molecular formula C10H11N5O4 and a molecular weight of 265.22544 g/mol. This compound is known for its unique structure, which includes a pteridine ring system, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1,2,3,4,5,6-hexahydro-1,3-dimethyl-2,4,6-trioxo-7-pteridinyl)- typically involves the reaction of appropriate pteridine derivatives with acetamide under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
Acetamide, N-(1,2,3,4,5,6-hexahydro-1,3-dimethyl-2,4,6-trioxo-7-pteridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pteridine ring system.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pteridine compounds.
科学研究应用
Acetamide, N-(1,2,3,4,5,6-hexahydro-1,3-dimethyl-2,4,6-trioxo-7-pteridinyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of Acetamide, N-(1,2,3,4,5,6-hexahydro-1,3-dimethyl-2,4,6-trioxo-7-pteridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of cellular signaling processes.
相似化合物的比较
Similar Compounds
- N-(1,3-dimethyl-2,4,6-trioxo-5H-pteridin-7-yl)acetamide
- N-(3-((3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl)amino)phenyl)acetamide
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
What sets Acetamide, N-(1,2,3,4,5,6-hexahydro-1,3-dimethyl-2,4,6-trioxo-7-pteridinyl)- apart from similar compounds is its specific pteridine ring structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C10H11N5O4 |
|---|---|
分子量 |
265.23 g/mol |
IUPAC 名称 |
N-(1,3-dimethyl-2,4,6-trioxo-5H-pteridin-7-yl)acetamide |
InChI |
InChI=1S/C10H11N5O4/c1-4(16)11-6-8(17)12-5-7(13-6)14(2)10(19)15(3)9(5)18/h1-3H3,(H,12,17)(H,11,13,16) |
InChI 键 |
PGUBNJBASQBRMV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC2=C(C(=O)N(C(=O)N2C)C)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


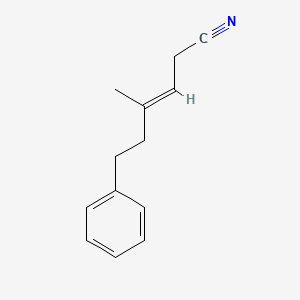
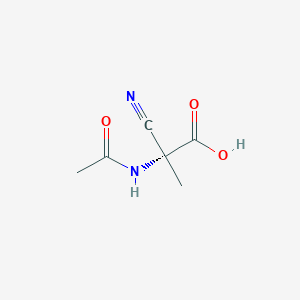
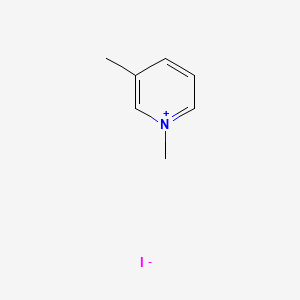
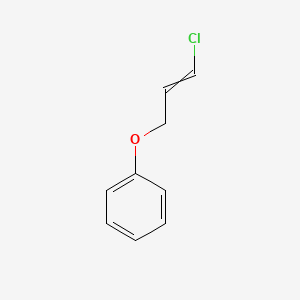

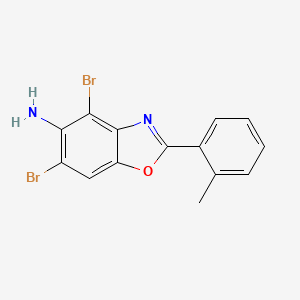
![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13807559.png)
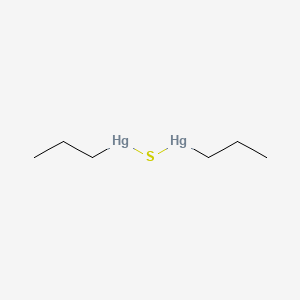
![1h-[1,3]Thiazino[3,4-a]benzimidazole](/img/structure/B13807572.png)
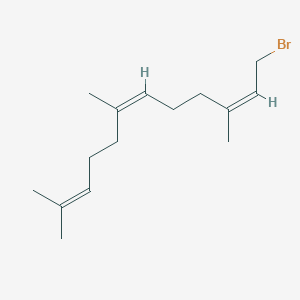
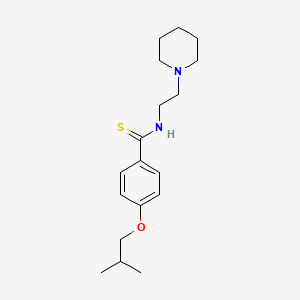
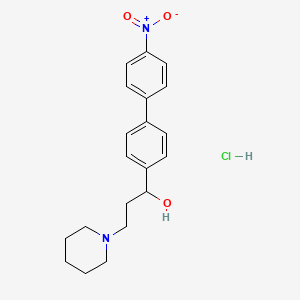
![5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B13807594.png)
![Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI)](/img/structure/B13807598.png)
